4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the formation of the imidazole and pyrazolo[1,5-a]pyrazine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrazolo[1,5-a]pyrazine ring can be formed via the cyclization of acylethynylpyrroles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrrolo[1,2-a]pyrazine: A related compound with a different arrangement of nitrogen atoms
Uniqueness
4-(2-isopropyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its combined imidazole and pyrazolo[1,5-a]pyrazine structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of targets compared to its individual components.
Properties
IUPAC Name |
4-(2-propan-2-ylimidazol-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-9(2)11-13-5-7-16(11)12-10-3-4-15-17(10)8-6-14-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLEJKCUTZEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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